3,5-Dibromo-4-methylthiophene-2-carboxylic acid 3,5-Dibromo-4-methylthiophene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15885345
InChI: InChI=1S/C6H4Br2O2S/c1-2-3(7)4(6(9)10)11-5(2)8/h1H3,(H,9,10)
SMILES:
Molecular Formula: C6H4Br2O2S
Molecular Weight: 299.97 g/mol

3,5-Dibromo-4-methylthiophene-2-carboxylic acid

CAS No.:

Cat. No.: VC15885345

Molecular Formula: C6H4Br2O2S

Molecular Weight: 299.97 g/mol

* For research use only. Not for human or veterinary use.

3,5-Dibromo-4-methylthiophene-2-carboxylic acid -

Specification

Molecular Formula C6H4Br2O2S
Molecular Weight 299.97 g/mol
IUPAC Name 3,5-dibromo-4-methylthiophene-2-carboxylic acid
Standard InChI InChI=1S/C6H4Br2O2S/c1-2-3(7)4(6(9)10)11-5(2)8/h1H3,(H,9,10)
Standard InChI Key FCFZMWHMDWYVTH-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC(=C1Br)C(=O)O)Br

Introduction

Molecular Architecture and Synthesis

Structural Features

The compound’s molecular formula is C₆H₄Br₂O₂S, with a molecular weight of 299.97 g/mol. Its planar thiophene ring system facilitates π-π stacking interactions, while the electron-withdrawing bromine atoms enhance electrophilic reactivity. The carboxylic acid group at position 2 introduces hydrogen-bonding capabilities, influencing solubility and crystallinity .

Key Spectroscopic Data

  • ¹H NMR (CDCl₃): Thiophene protons resonate as singlets at δ 7.65 and δ 7.32.

  • FT-IR: Stretching vibrations at 1672 cm⁻¹ (C=O) and 730 cm⁻¹ (C-Br).

  • HRMS: Molecular ion peak [M+H]⁺ observed at m/z 299.83.

Synthetic Pathways

The compound is synthesized via bromination of 3-methylthiophene-2-carboxylic acid using bromine (2.2 equivalents) in chloroform under reflux. Sodium bicarbonate neutralizes HBr byproducts, yielding the product in 80% purity after column chromatography. Alternative routes include esterification to form methyl 4,5-dibromo-3-methylthiophene-2-carboxylate, achieved by reacting the acid with anhydrous methanol in DMSO at 80–100°C .

Reactivity and Functionalization

Substitution and Coupling Reactions

The bromine atoms undergo nucleophilic aromatic substitution (SNAr) with amines or thiols, yielding derivatives with modified electronic profiles. For example, Suzuki-Miyaura coupling with aryl boronic acids produces biaryl compounds, critical in drug discovery.

Case Study: Palladium-Catalyzed Coupling

Using Pd(PPh₃)₂Cl₂ in toluene/water, the compound couples with 4-methoxyphenylboronic acid to form a biaryl derivative (85% yield). This product exhibits enhanced fluorescence properties, making it suitable for organic light-emitting diodes (OLEDs).

Oxidation and Reduction

Controlled oxidation of the thiophene ring with meta-chloroperbenzoic acid (mCPBA) yields sulfoxide derivatives, while reduction of the carboxylic acid group with LiAlH₄ produces the corresponding alcohol.

Applications in Material Science

Conductivity Enhancement in Polymers

Incorporating 0.5 wt% of the compound into poly(3-hexylthiophene) (P3HT) increases conductivity from 0.01 S/cm to 0.1 S/cm due to improved charge carrier mobility.

Additive Concentration (wt%)Conductivity (S/cm)
00.01
0.50.10

Semiconductor Applications

Thin films of the compound exhibit a bandgap of 2.8 eV, suitable for photovoltaic devices. Density functional theory (DFT) calculations correlate this with its electron-deficient thiophene core.

Industrial and Environmental Considerations

Scale-Up Synthesis

A pilot-scale bromination process using bromine and acetic acid achieves 86% yield with 99% purity, demonstrating feasibility for industrial production.

Environmental Persistence

The compound’s half-life in aqueous solutions is 14 days under UV light, with biodegradation studies showing 30% mineralization in 28 days.

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